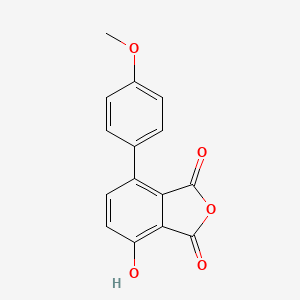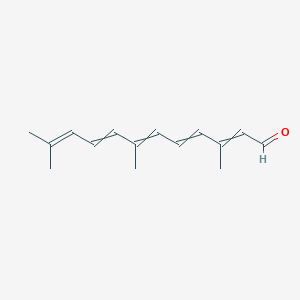
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a seven-membered ring containing phosphorus, sulfur, and oxygen atoms, which contribute to its distinctive reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione typically involves the reaction of dimethylphosphite with sulfur-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, which provide a suitable medium for the reaction to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, leading to the formation of various phosphorothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and phosphorus atoms play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are often related to redox reactions and nucleophilic substitution processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-sulfide
- 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-oxide
Uniqueness
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione stands out due to its unique combination of sulfur and phosphorus atoms within a seven-membered ring structure. This configuration imparts distinct reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85557-00-2 |
|---|---|
Molekularformel |
C6H13O2PS2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
4,7-dimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphepane |
InChI |
InChI=1S/C6H13O2PS2/c1-5-3-4-6(2)8-9(10,11)7-5/h5-6H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
BZKRWPMSTDRWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(OP(=S)(O1)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


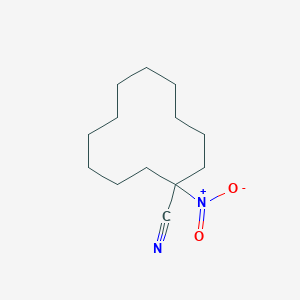
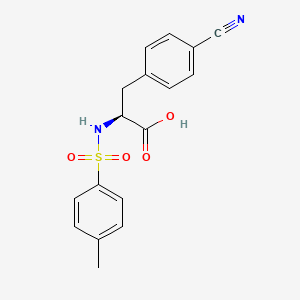

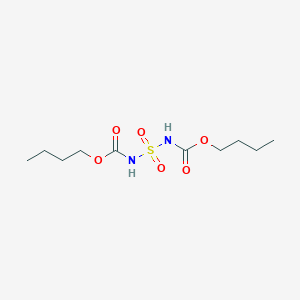
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
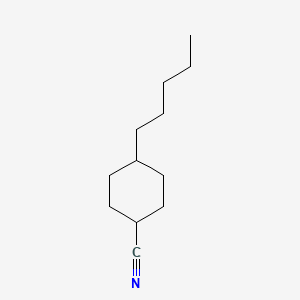
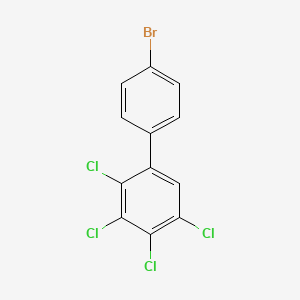


![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
